molecular formula C7H10ClF6NO2 B2417384 4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride CAS No. 2260936-35-2

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride

Cat. No.: B2417384
CAS No.: 2260936-35-2
M. Wt: 289.6
InChI Key: KYJHJDVYHJRFNZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride typically involves the introduction of fluorine atoms into the pentanoic acid backbone. One common method includes the use of trifluoromethylation reagents to introduce the trifluoromethyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine reagents. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with various biological molecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups used in agrochemicals and pharmaceuticals.

    Fluoropyridines: Fluorinated pyridine derivatives with applications in radiotherapy and imaging agents.

Uniqueness

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride is unique due to its specific combination of fluorinated groups and the aminomethyl functionality. This combination imparts distinct chemical properties, making it valuable for specialized applications where stability and reactivity are crucial.

Properties

IUPAC Name

4-(aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6NO2.ClH/c8-6(9,10)3(2-14)1-4(5(15)16)7(11,12)13;/h3-4H,1-2,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJHJDVYHJRFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)C(F)(F)F)C(C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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